molecular formula C11H15NO2S B14316431 2-(Methylsulfanyl)ethyl benzylcarbamate CAS No. 112380-51-5

2-(Methylsulfanyl)ethyl benzylcarbamate

Cat. No.: B14316431
CAS No.: 112380-51-5
M. Wt: 225.31 g/mol
InChI Key: GVYLMFLLMDRGOB-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)ethyl benzylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a benzyl group attached to a carbamate moiety, with a 2-(methylsulfanyl)ethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)ethyl benzylcarbamate can be achieved through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere . Another approach involves the reaction of N-substituted carbamoyl chlorides with substituted phenols .

Industrial Production Methods

Industrial production of carbamates often involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions. This method exhibits broad functional group tolerance and streamlined workup procedures .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)ethyl benzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)ethyl benzylcarbamate involves the formation of stable complexes with metal ions. The sulfur and nitrogen atoms in the compound coordinate with metal ions, forming stable chelates. This coordination can influence various biochemical pathways and molecular targets, depending on the specific metal ion involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,5,9-Tris(2-methylsulfanyl)ethyl-1,5,9-triazacyclododecane (TACD3S)
  • 1,4,7,10-Tetrakis(2-methylsulfanyl)ethyl-1,4,7,10-tetrazacyclotridecane (TRI4S)
  • 1,4,8,11-Tetrakis(2-methylsulfanyl)ethyl-1,4,8,11-tetrazacyclotetradecane (TE4S)

Uniqueness

2-(Methylsulfanyl)ethyl benzylcarbamate is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications such as radiopharmaceuticals and metal ion chelation .

Properties

CAS No.

112380-51-5

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-methylsulfanylethyl N-benzylcarbamate

InChI

InChI=1S/C11H15NO2S/c1-15-8-7-14-11(13)12-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)

InChI Key

GVYLMFLLMDRGOB-UHFFFAOYSA-N

Canonical SMILES

CSCCOC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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